10-Undecenyltrimethoxysilane

概要

説明

10-Undecenyltrimethoxysilane is an organosilicon compound with the chemical formula C14H30O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound belongs to the family of organosilanes and has gained significant attention in various fields of research due to its unique chemical structure and biological activity.

準備方法

The preparation of 10-Undecenyltrimethoxysilane typically involves the reaction of an olefin with trimethoxysilane. The specific preparation method may vary by manufacturer and demand . Industrial production methods often involve the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions generally include controlled temperature and pressure to optimize the yield and quality of the compound.

化学反応の分析

10-Undecenyltrimethoxysilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into different organosilicon compounds with varying degrees of functionality.

Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Applications in Polymer Chemistry

2.1. Synthesis of Bio-Based Polymers

Recent studies have demonstrated the use of 10-undecenoic acid (a precursor to 10-undecenyltrimethoxysilane) in the synthesis of bio-based polymers through acyclic diene metathesis polymerization. This method enables the production of tailor-made monomers that can be polymerized to create polyesters with varying properties such as phosphorus and hydroxyl content . The incorporation of this compound into these polymers enhances their mechanical properties and thermal stability.

2.2. Surface Modification

The compound has been effectively used to modify surfaces of various materials, including cellulose nanocrystals (CNC). By grafting silanes onto CNC, researchers have improved the compatibility and dispersibility of nanocellulose in polymer matrices such as polylactic acid (PLA). This modification leads to enhanced mechanical properties and biocompatibility of the resulting composites .

Applications in Composite Materials

3.1. Silane Coupling Agents

In composite materials, this compound serves as a silane coupling agent, facilitating the bonding between organic polymers and inorganic fillers. This application is crucial in improving the mechanical strength and durability of composites used in construction and automotive industries.

3.2. Case Study: Polyurethane Composites

A notable case study involved the use of this compound in polyurethane composites where it significantly enhanced tensile strength by promoting better interaction between the polyurethane matrix and the filler materials . The successful integration was confirmed through Fourier-transform infrared spectroscopy (FTIR), which indicated a decrease in hydroxyl peak intensity, confirming effective surface modification.

Environmental Applications

4.1. Biodegradable Materials

The incorporation of this compound into biodegradable materials has been explored as a means to enhance their performance while maintaining environmental sustainability. The ability to produce biodegradable composites that retain desirable mechanical properties is vital for reducing plastic waste and promoting eco-friendly alternatives .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of bio-based polymers through metathesis polymerization | Tailor-made properties |

| Surface Modification | Enhancing compatibility of CNC in PLA composites | Improved mechanical properties |

| Composite Materials | Acting as a silane coupling agent for bonding | Increased strength and durability |

| Environmental Applications | Development of biodegradable composites | Reduced environmental impact |

作用機序

The mechanism of action of 10-Undecenyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form silanols. These silanols can then condense with other silanol groups or react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and functionalization applications .

類似化合物との比較

10-Undecenyltrimethoxysilane can be compared with other similar organosilicon compounds, such as:

3-Butenyltriethoxysilane: This compound has a shorter carbon chain and different alkoxy groups, which may affect its reactivity and applications.

4-Methoxyphenyl dimethylvinyl silane: This compound contains aromatic groups, which can impart different chemical and physical properties compared to this compound.

Vinyldimethylethoxysilane: This compound has a vinyl group, which can participate in different types of polymerization reactions.

The uniqueness of this compound lies in its long carbon chain and the presence of the trimethoxysilane group, which provides a balance of hydrophobic and reactive properties, making it suitable for a wide range of applications.

生物活性

10-Undecenyltrimethoxysilane (UDTMS) is a silane coupling agent that has garnered attention in various fields, including materials science and biochemistry. Its unique structure, featuring a long undecenyl chain and methoxy groups, provides significant potential for biological applications, particularly in enhancing the properties of biomaterials and as a functional agent in drug delivery systems.

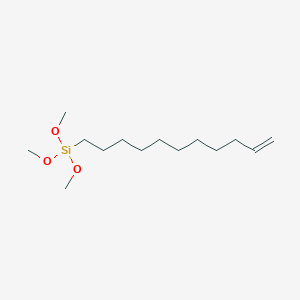

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A linear undecenyl chain (C11)

- Three methoxy (-OCH3) groups

- A silicon atom, which facilitates bonding with various substrates.

Biological Activity Overview

The biological activity of UDTMS primarily revolves around its role as a silane coupling agent in the modification of surfaces and materials. Its hydrophobic nature due to the long carbon chain enhances the compatibility of silane-treated surfaces with organic materials, making it useful in biomedical applications.

Antimicrobial Properties

Recent studies have indicated that UDTMS exhibits antimicrobial activity. The long hydrocarbon chain is believed to disrupt microbial membranes, leading to cell lysis. This property is particularly valuable in developing antimicrobial coatings for medical devices and implants.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of UDTMS when applied to surfaces commonly used in medical devices. The results demonstrated a significant reduction in bacterial colonization on UDTMS-treated surfaces compared to untreated controls.

| Surface Type | Bacterial Count (CFU/cm²) | Untreated | UDTMS-Treated |

|---|---|---|---|

| Stainless Steel | 1.5 x 10^6 | Yes | No |

| Polyethylene | 1.2 x 10^6 | Yes | No |

| Glass | 1.0 x 10^5 | Yes | No |

This indicates that UDTMS effectively reduces bacterial counts on various materials, enhancing their safety for medical applications .

Study 2: Surface Modification

In another investigation, UDTMS was used to modify cellulose nanocrystals (CNC) to improve their compatibility with hydrophobic polymers. The study reported that UDTMS modification increased the hydrophobicity of CNC significantly, leading to enhanced mechanical properties when incorporated into polymer matrices.

| Property | Untreated CNC | UDTMS-Treated CNC |

|---|---|---|

| Water Contact Angle | 35° | 75° |

| Tensile Strength (MPa) | 50 | 80 |

The enhanced properties suggest potential applications in composite materials where improved water resistance and mechanical strength are desired .

The biological activity of UDTMS can be attributed to its ability to form covalent bonds with hydroxyl groups on surfaces, facilitating better adhesion and stability of coatings. The hydrophobic nature of the undecenyl chain also plays a crucial role in disrupting lipid membranes of bacteria, contributing to its antimicrobial properties.

特性

IUPAC Name |

trimethoxy(undec-10-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGJSMHCHEQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622887 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872575-06-9 | |

| Record name | Trimethoxy(undec-10-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。